molecular formula C11H15ClO2 B571586 Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- CAS No. 118063-57-3

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-

Cat. No.: B571586
CAS No.: 118063-57-3
M. Wt: 214.689
InChI Key: CLJXHQSQYSJUOH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- is a chemical compound with the molecular formula C11H15ClO2. It is a derivative of bicyclo[2.2.1]heptane, a structure characterized by a bicyclic framework. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorinating agents. One common method is the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Alcohols: Formed by the reduction of the carbonyl group.

    Carboxylic Acids: Formed by the oxidation of the compound

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- is unique due to its specific functional groups and reactivity. The presence of the carbonyl chloride group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .

Properties

CAS No.

118063-57-3

Molecular Formula

C11H15ClO2

Molecular Weight

214.689

IUPAC Name

1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-4-carbonyl chloride

InChI

InChI=1S/C11H15ClO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3

InChI Key

CLJXHQSQYSJUOH-UHFFFAOYSA-N

SMILES

CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C

Synonyms

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- (9CI)

Origin of Product

United States

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